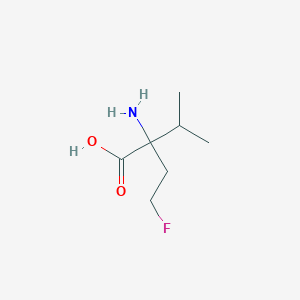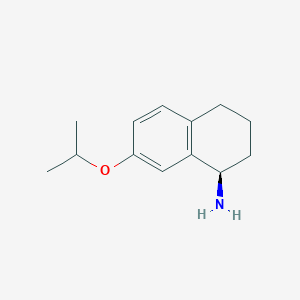
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate naphthalene derivative.
Functional Group Introduction: The propan-2-yloxy group is introduced through an etherification reaction, often using propan-2-ol and a suitable catalyst.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene structure.
Amine Introduction: The amine group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification, reduction, and amination reactions.
Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The amine and ether groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of new amine or ether derivatives.
Scientific Research Applications
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R)-7-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(1R)-7-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific functional groups, which confer distinct chemical and biological properties. The propan-2-yloxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13H,3-5,14H2,1-2H3/t13-/m1/s1 |
InChI Key |
ASSHPXMZCDDEFN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1 |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



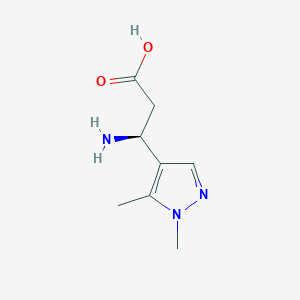

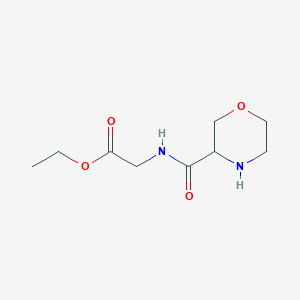
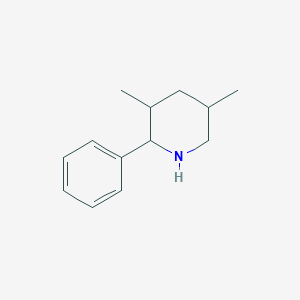
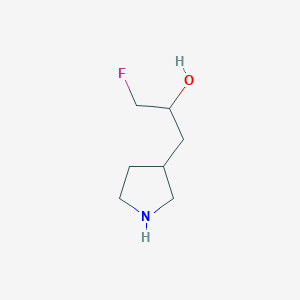
![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)
amine](/img/structure/B13259823.png)

![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13259842.png)

amine](/img/structure/B13259846.png)
